2-(4-Bromophenyl)-3-phenyl-benzofuran
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Overview
Description
2-(4-Bromophenyl)-3-phenyl-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom on the phenyl ring and a phenyl group attached to the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-phenyl-benzofuran can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to form the carbon-carbon bond between the phenyl and benzofuran rings. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Another method involves the condensation of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-phenyl-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Debrominated benzofuran or reduced functional groups.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
2-(4-Bromophenyl)-3-phenyl-benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development. Its structural features make it a candidate for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-phenyl-benzofuran involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The bromine atom and phenyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-benzofuran: Lacks the additional phenyl group, resulting in different chemical and biological properties.
3-Phenyl-benzofuran:
2-(4-Bromophenyl)-3-methyl-benzofuran: Contains a methyl group instead of a phenyl group, leading to variations in its chemical behavior and biological activity.
Uniqueness
2-(4-Bromophenyl)-3-phenyl-benzofuran is unique due to the presence of both the bromine atom and the phenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its structural features allow for diverse modifications, enabling the synthesis of a wide range of derivatives with tailored properties .
Properties
Molecular Formula |
C20H13BrO |
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Molecular Weight |
349.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-phenyl-1-benzofuran |
InChI |
InChI=1S/C20H13BrO/c21-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)22-20/h1-13H |
InChI Key |
PHKHASOVSMHRKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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